molecular formula C11H12ClNO2 B8409304 3-Chloro-2-cyclopropylisonicotinic acid ethyl ester

3-Chloro-2-cyclopropylisonicotinic acid ethyl ester

Cat. No. B8409304
M. Wt: 225.67 g/mol
InChI Key: PHQKFRYGALYAGH-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of 3-chloro-2-methylisonicotinic acid ethyl ester (A.2.5.2), cyclopropylboronic acid replacing trimethylboroxine. Purification by CC (KP-SIL™ from Biotage) using Hept/EtOAc (9/1) gives the desired product as colorless oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[C:6]=1[Cl:12])[CH3:2].[CH:14]1(B(O)O)C[CH2:15]1>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH:11]2[CH2:15][CH2:14]2)[C:6]=1[Cl:12])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C(=NC=C1)C)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
Purification by CC (KP-SIL™ from Biotage)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C(=NC=C1)C1CC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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